![molecular formula C31H42N6O9S B14620550 (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid CAS No. 60117-18-2](/img/structure/B14620550.png)
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Tyr-Gly-Gly-Phe-Met-Thr-OH is a peptide sequence composed of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, and threonine. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Gly-Phe-Met-Thr-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Coupling Reaction: The first amino acid (threonine) is attached to the resin. Subsequent amino acids are added one by one using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group is removed using a base like piperidine (for Fmoc) or TFA (trifluoroacetic acid) for Boc.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides like H-Tyr-Gly-Gly-Phe-Met-Thr-OH often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography) .
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: can undergo various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using PCR (polymerase chain reaction) techniques.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: has several applications in scientific research:
Chemistry: Used as a standard in peptide synthesis and analytical techniques like HPLC and mass spectrometry.
Biology: Studied for its role in neurotransmission and pain modulation.
Medicine: Investigated for its potential therapeutic effects in pain management and stress-related disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: exerts its effects by binding to opioid receptors in the brain. This binding activates intracellular signaling pathways that inhibit the release of neurotransmitters involved in pain perception. The peptide acts as an agonist at these receptors, mimicking the effects of endogenous opioids .
Comparación Con Compuestos Similares
H-Tyr-Gly-Gly-Phe-Met-Thr-OH: is similar to other endogenous opioid peptides like β-endorphin and γ-endorphin. it is unique in its shorter length and specific amino acid sequence, which confer distinct biological activities .
List of Similar Compounds
β-Endorphin: Contains the same N-terminal sequence but is longer and has different physiological effects.
γ-Endorphin: Similar sequence but differs by a single amino acid, leading to different biological activities.
Propiedades
Número CAS |
60117-18-2 |
|---|---|
Fórmula molecular |
C31H42N6O9S |
Peso molecular |
674.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C31H42N6O9S/c1-18(38)27(31(45)46)37-29(43)23(12-13-47-2)36-30(44)24(15-19-6-4-3-5-7-19)35-26(41)17-33-25(40)16-34-28(42)22(32)14-20-8-10-21(39)11-9-20/h3-11,18,22-24,27,38-39H,12-17,32H2,1-2H3,(H,33,40)(H,34,42)(H,35,41)(H,36,44)(H,37,43)(H,45,46)/t18-,22+,23+,24+,27+/m1/s1 |
Clave InChI |
YXVXEONTDCBORX-PEZVSODSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


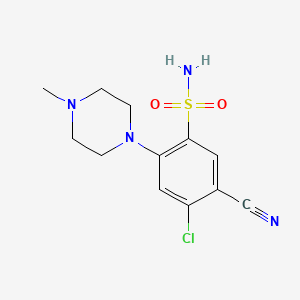


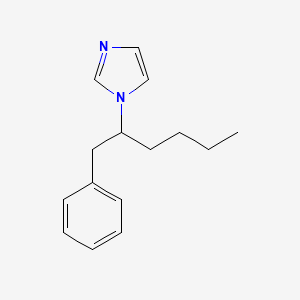

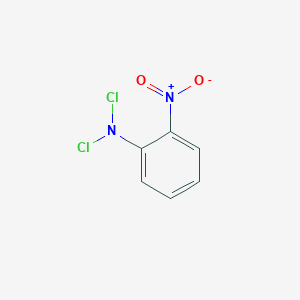

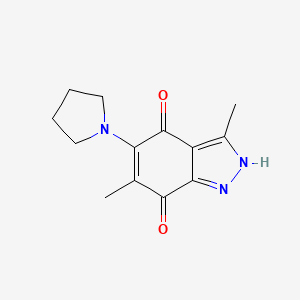
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)
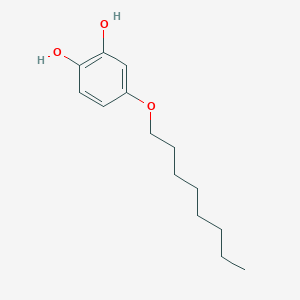
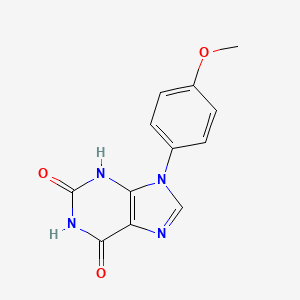
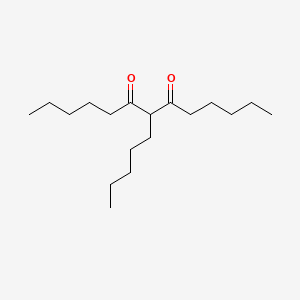
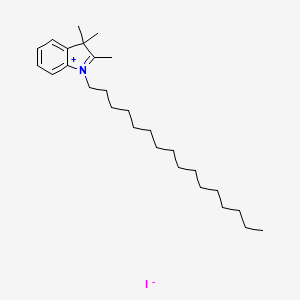
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
